Clofoctol

Descripción general

Descripción

Clofoctol is a bacteriostatic antibiotic that has been used in the treatment of respiratory tract and ear, nose, and throat infections caused by Gram-positive bacteria . It has been marketed in France until 2005 under the trade name Octofene and in Italy as Gramplus .

Synthesis Analysis

Clofoctol inhibits the synthesis of bacterial cytoplasmic membrane peptidoglycans, inducing the arrest of cell wall synthesis . It has also been found to target two biologically important proteins, the Cdc7/Dbf4 protein kinase complex and the mRNA-binding protein cold shock domain containing E1 .

Molecular Structure Analysis

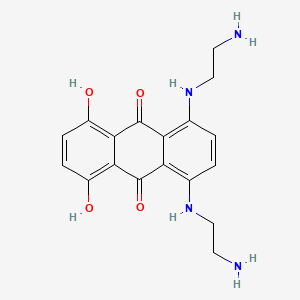

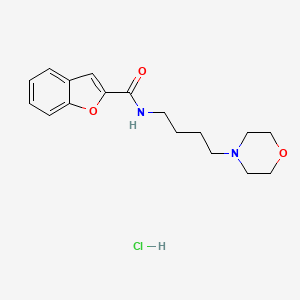

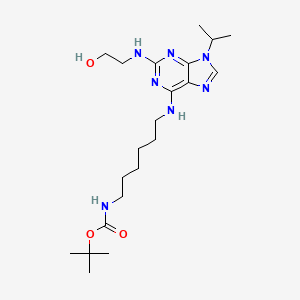

Clofoctol belongs to the class of organic compounds known as diphenylmethanes. These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . The chemical formula of Clofoctol is C21H26Cl2O .

Chemical Reactions Analysis

Clofoctol has been found to activate all three unfolded protein response pathways including inositol requiring enzyme 1, double-stranded RNA-activated PK-like ER kinase, and activating transcription factor 6 . This activation leads to the inhibition of protein translation in cells .

Physical And Chemical Properties Analysis

Clofoctol has a molecular weight of 365.34 g/mol . It is a solid substance .

Aplicaciones Científicas De Investigación

Antiviral Application Against SARS-CoV-2

Clofoctol has been identified as a potent inhibitor of SARS-CoV-2 replication. It exhibits substantial antiviral activity, which is particularly effective due to its ability to accumulate in the lungs. This property makes Clofoctol a promising candidate for treating COVID-19 patients, as it can achieve lung concentrations more than 20 times higher than its IC50 against the virus . The compound’s antiviral and anti-inflammatory properties, combined with a favorable safety profile, underscore its potential as an affordable therapeutic option .

Glioma Stem Cell Proliferation Suppression

In oncology research, Clofoctol has shown effectiveness in suppressing the proliferation of glioma stem cells (GSCs). High-throughput drug screening revealed that Clofoctol reduces colony formation and induces apoptosis in GSCs. This finding is significant because GSCs play a crucial role in therapeutic resistance and tumor recurrence in gliomas. The ability of Clofoctol to inhibit GSC growth offers a potential therapy for targeting these resistant cells in glioma treatment .

Activation of Tumor Suppressor Genes

Clofoctol’s anticancer mechanisms include the upregulation of Krüppel-like factor 13 (KLF13), a tumor suppressor gene. This effect is mediated through Clofoctol’s targeted binding protein, Upstream of N-ras (UNR). By inducing KLF13 expression, Clofoctol suppresses the growth of gliomas, providing a novel approach to cancer therapy that targets RNA-binding proteins as drug targets .

Antibacterial Properties for Respiratory Infections

Originally used as an antibacterial drug, Clofoctol is effective in treating bacterial respiratory tract infections. Its pharmacokinetic properties allow it to concentrate in the lungs, making it an ideal candidate for targeting respiratory pathogens. The repurposing of Clofoctol for its antibacterial effects underscores the versatility of this compound in treating various respiratory conditions .

Potential for Drug Repurposing

The ability of Clofoctol to inhibit SARS-CoV-2 replication highlights its potential for drug repurposing. The concept of repurposing existing drugs for new therapeutic applications is a strategic approach to accelerate the development of treatments for emerging diseases. Clofoctol’s established safety profile and pharmacokinetics make it a prime candidate for repurposing efforts in antiviral therapies .

Reduction of Lung Pathology

In animal models, Clofoctol has demonstrated the ability to reduce lung pathology associated with viral infections. This effect is likely due to its combined antiviral and anti-inflammatory properties, which help to alleviate the symptoms and improve the prognosis of lung diseases. The reduction of lung pathology by Clofoctol could have implications for the treatment of various pulmonary conditions .

Mecanismo De Acción

Target of Action

Clofoctol is an antibacterial agent that primarily targets various Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, and some Gram-negative bacteria . It also interacts with the Cdc7/Dbf4 protein kinase complex, which regulates the initiation of DNA replication, and the Upstream of N-ras protein (UNR), a highly conserved RNA-binding protein known to regulate gene expression .

Mode of Action

Clofoctol inhibits the synthesis of bacterial cytoplasmic membrane peptidoglycans by reducing intracellular ATP . This leads to the arrest of cell wall synthesis, characterizing Clofoctol as a "membrane-acting agent" . It also alters the permeability of the cytoplasmic membrane in Bacillus subtilis .

Biochemical Pathways

Clofoctol affects the biochemical pathways related to bacterial cell wall synthesis and protein production. By binding to the bacterial ribosome, it inhibits the translation process, thereby preventing bacteria from synthesizing essential proteins needed for their growth and survival .

Pharmacokinetics

It is known that the peak concentration of clofoctol that can be achieved in human lungs is more than 20 times higher than its ic50 measured against sars-cov-2 in human pulmonary cells .

Result of Action

The molecular and cellular effects of Clofoctol’s action include the reduction of colony formation and induction of apoptosis of Glioma Stem Cells (GSCs) . In the context of SARS-CoV-2, Clofoctol inhibits the virus at a post-entry step by specifically blocking the translation initiation of viral RNA .

Action Environment

The action, efficacy, and stability of Clofoctol can be influenced by environmental factors. For instance, its antiviral and anti-inflammatory properties, combined with its safety profile and unique pharmacokinetic properties, make it a strong candidate for the treatment of COVID-19 patients . .

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVZOORKDNCGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045889 | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clofoctol | |

CAS RN |

37693-01-9 | |

| Record name | Clofoctol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofoctol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofoctol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clofoctol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofoctol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofoctol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFOCTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704083NI0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Clofoctol's primary mechanism of action is the inhibition of bacterial cell wall synthesis. [] It achieves this by binding to bacterial cells through hydrophobic links, primarily targeting the cytoplasmic membrane. [, ] This binding leads to several downstream effects, including:

- Leakage of cellular components: Clofoctol disrupts membrane permeability, causing the release of UV-absorbing material and leakage of intracellular components like glutamate. []

- Inhibition of energy metabolism: Clofoctol causes a rapid decrease in intracellular ATP, not by inhibiting respiration or stimulating ATPase activity, but by disrupting the proton and potential gradients across the cytoplasmic membrane. []

- Inhibition of protein translation: Recent studies also suggest that Clofoctol can inhibit the translation of intracellular proteins, inducing apoptosis in certain cancer cells. [, ]

- Activation of the unfolded protein response (UPR): Clofoctol has been shown to activate the UPR in prostate cancer cell lines, contributing to its anti-cancer effects. [, , ]

ANone:

- Spectroscopic data: Detailed spectroscopic data, including FT-IR, 1H NMR, MALDI-TOF, and UV-Vis spectra, are available in the literature, particularly in studies focusing on the synthesis and characterization of Clofoctol derivatives. []

A: Clofoctol exhibits good stability under various conditions. [] Studies have investigated its stability in different formulations, including suppositories, to optimize its delivery and shelf life. [] Information regarding its compatibility with specific materials requires further investigation.

ANone: Clofoctol is not known to possess catalytic properties. Its primary mechanism of action involves disrupting bacterial cell membranes and inhibiting specific cellular processes, rather than catalyzing chemical reactions.

A: Yes, computational studies have investigated the binding of Clofoctol and its analogues to the Cdc7/Dbf4 kinase complex, a potential target for cancer therapy. [] These studies utilized molecular modeling techniques to understand Clofoctol's binding mode and guide the design of novel inhibitors.

ANone: Clofoctol demonstrates favorable pharmacokinetic properties, including:

- Absorption: It is well-absorbed after both oral and rectal administration, with rectal administration leading to faster absorption and higher tissue concentrations. [, ]

- Distribution: It exhibits good penetration into various tissues, including lung tissue, where it accumulates to levels significantly higher than plasma concentrations. [, ]

ANone: Clofoctol displays potent in vitro and in vivo activity against a range of bacterial pathogens:

- In vitro: It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) often close to its bactericidal concentrations (MBCs). [, ]

- In vivo: Animal models, particularly murine pneumonia models, have demonstrated the efficacy of Clofoctol in treating respiratory tract infections. [] The area under the curve/MIC (AUC/MIC) ratio was identified as a key PK/PD parameter correlating with its in vivo efficacy. []

- Clinical Trials: Clinical studies have demonstrated Clofoctol's efficacy in treating various respiratory tract infections in humans, including acute bronchitis, bronchiectasis, and pneumonia. [, ]

ANone: The research papers provided do not mention specific biomarkers or diagnostic tools directly associated with Clofoctol efficacy or treatment response.

ANone: Various analytical methods have been employed to study Clofoctol:

- Microbiological assays: These assays utilize reference microorganisms like S. aureus and B. cereus to determine Clofoctol concentrations in biological samples. []

- HPLC (High-Performance Liquid Chromatography): HPLC techniques, particularly those coupled with sensitive detectors, enable the accurate quantification of Clofoctol in plasma and tissues. []

ANone: Specific information regarding the ecotoxicological effects and environmental degradation of Clofoctol is not readily available in the provided research papers. Further investigation is needed to assess its potential environmental impact and explore strategies for mitigation.

ANone: While the research papers mention the use of various analytical methods for studying Clofoctol, they do not provide specific details regarding the validation of these methods, including accuracy, precision, and specificity.

A: Clofoctol was first synthesized in the 1960s and initially investigated for its antibacterial properties against Gram-positive bacteria. [] Early research focused on its mechanism of action, pharmacokinetics, and efficacy in treating respiratory tract infections. [, , ] Over time, research has expanded to explore its potential in other areas, including cancer therapy, highlighting its diverse biological activities. [, , , , ]

A: Yes, Clofoctol research demonstrates cross-disciplinary applications, particularly between microbiology, pharmacology, and oncology. Its initial use as an antibacterial agent has paved the way for exploring its potential as an anti-cancer and anti-viral agent. [, , , , , , ] This highlights the importance of collaborative research efforts to fully understand Clofoctol's diverse biological activities and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B1669131.png)

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)